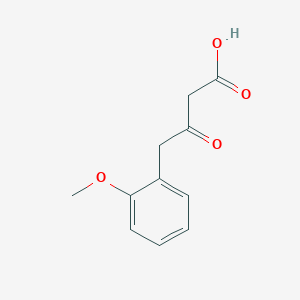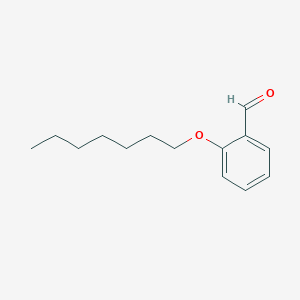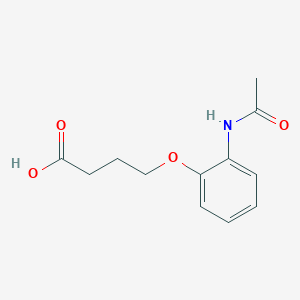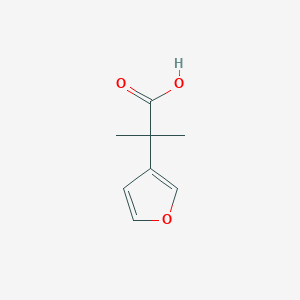
2-(3-Furyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Furyl)-2-methylpropanoic acid” is a chemical compound that is related to 3-(2-Furyl)propionic acid . It has an aldehyde group attached to the 2-position of furan .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-methyl-3-furyl sulfide flavor derivatives were synthesized and evaluated for their antiseptic function . Another method involves the generation of a naftifine intermediate (E) -3- (3-furyl) acrylic acid through a 3-position substituent of furan and an acrylate compound under the action of a catalyst .
Molecular Structure Analysis
The molecular structure of 3-(2-Furyl)propionic acid, a related compound, has been reported to have the molecular formula C7H8O3 .
Chemical Reactions Analysis
Furan, a component of the compound, is a π-excessive heterocycle and hence prefers electrophilic substitution reactions. At the same time, it behaves chemically as a typical diene and exhibits greater reactivity towards addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Furyl)propionic acid, a related compound, have been reported. It has a molecular weight of 140.14 .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
A study by Pevzner (2016) focused on the synthesis of 3-(furyl)-3-(diethoxyphosphoryl)acrylates, crucial in the development of heterocyclic compounds. These compounds were synthesized from 2- and 3-furoyl phosphonates, demonstrating the vital role of 2-(3-Furyl)-2-methylpropanoic acid derivatives in chemical synthesis (Pevzner, 2016).
Electrochemical Studies
Urove and Peters (1994) explored the electrochemical reductions of 2-furoyl chloride and related compounds. Their research provides insights into the electrochemical behavior of furan compounds, highlighting the significance of 2-(3-Furyl)-2-methylpropanoic acid in understanding electrochemical reactions (Urove & Peters, 1994).
Propiedades
IUPAC Name |
2-(furan-3-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHCLBWSZGUQQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=COC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



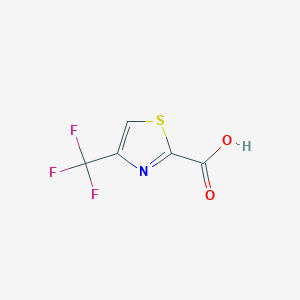
![Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride](/img/structure/B1319603.png)
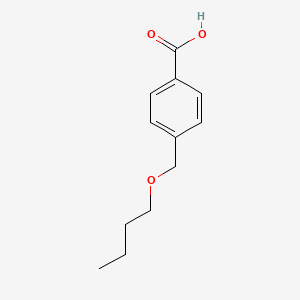

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1319609.png)


